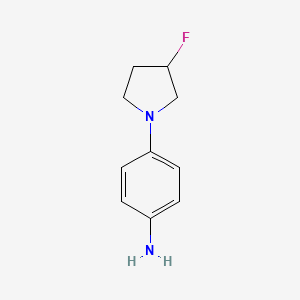

4-(3-Fluoropyrrolidin-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluoropyrrolidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-8-5-6-13(7-8)10-3-1-9(12)2-4-10/h1-4,8H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCLLKSJENGFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Fluorine-Edited Scaffold: A Technical Guide to 3-Fluoropyrrolidine Derivatives

The following technical guide is structured to provide an authoritative, deep-dive analysis of 3-fluoropyrrolidine derivatives in medicinal chemistry.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, Drug Discovery Scientists Focus: Structure-Activity Relationship (SAR), Conformational Control, and Synthetic Protocols

Executive Summary

The pyrrolidine ring is a ubiquitous pharmacophore, present in numerous FDA-approved therapeutics. However, the introduction of a fluorine atom at the 3-position—creating the 3-fluoropyrrolidine scaffold—transforms this simple heterocycle into a precision tool for molecular editing. This modification is not merely a steric placeholder; it exploits the fluorine gauche effect to lock the ring into specific puckered conformations (

This guide analyzes the physicochemical and structural impact of 3-fluoropyrrolidine, details the SAR in the context of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and provides validated protocols for its synthesis and incorporation into drug candidates.

Part 1: The Fluorine Effect – Physicochemical & Conformational Control

The Electrostatic Gauche Effect

Unlike steric bulk which typically enforces anti conformations, the high electronegativity of fluorine induces a counter-intuitive preference for the gauche conformation (dihedral angle

In 3-fluoropyrrolidine, this manifests as a strong conformational bias. When the amine is protonated (physiological pH), the electrostatic gauche effect dominates, stabilizing the conformer where the C-F bond and the N-H bond are pseudo-cis.[1]

-

(3R)-Fluoropyrrolidine: Favors the

-exo (down) pucker. -

(3S)-Fluoropyrrolidine: Favors the

-endo (up) pucker.

This "conformational lock" reduces the entropic penalty of binding when the drug enters the active site, potentially improving affinity by orders of magnitude compared to the flexible unsubstituted pyrrolidine.

Basicity Modulation (pK Shift)

The strong electron-withdrawing inductive effect (

-

Unsubstituted Pyrrolidine pK

: ~11.3 -

3-Fluoropyrrolidine pK

: ~9.4 -

3,3-Difluoropyrrolidine pK

: ~7.5

Impact: Lowering the pK

Part 2: Structure-Activity Relationship (SAR) Case Study

Therapeutic Area: Type 2 Diabetes Target: Dipeptidyl Peptidase-4 (DPP-4) Mechanism: Inhibition of GLP-1 degradation.

The development of DPP-4 inhibitors (e.g., the vildagliptin and saxagliptin class) highlights the critical role of the 3-fluoropyrrolidine moiety. Early discovery efforts by Bristol-Myers Squibb and Merck demonstrated that substituting the proline ring with 3-fluoropyrrolidine enhanced potency and selectivity.

Comparative SAR Data

The following table summarizes the inhibitory potency (

| Compound Analog | R-Group (Pyrrolidine Ring) | Conformational Bias | DPP-4 IC | Fold Improvement |

| 1 (Baseline) | H (Unsubstituted) | Flexible | 12 | 1.0x |

| 2 | (S)-3-Fluoro | 1.5 | 8.0x | |

| 3 | (R)-3-Fluoro | 45 | 0.26x (Loss) | |

| 4 | 3,3-Difluoro | Rigid / Low pK | 4.0 | 3.0x |

| 5 | (S)-3-Hydroxy | H-Bond Donor | 28 | 0.4x |

Data adapted from Caldwell et al., Bioorg. Med. Chem. Lett. (2004) and related SAR studies.

Analysis:

-

Compound 2 ((S)-3-F): The fluorine atom in the (S)-configuration directs the ring pucker to perfectly match the hydrophobic S1 pocket of the DPP-4 enzyme, while the fluorine itself may engage in favorable multipolar interactions with the backbone.

-

Compound 3 ((R)-3-F): The opposing stereochemistry forces a ring pucker that clashes with the active site residues (e.g., Tyr547), drastically reducing potency.

-

Compound 4 (3,3-Difluoro): While potent, the gem-difluoro group creates a significant pK

drop. While less potent than the mono-fluoro in this specific assay, 3,3-difluoropyrrolidines are often preferred in later optimization to prevent metabolic oxidation at the 3-position.

Signaling Pathway Context

The following diagram illustrates the downstream effects of DPP-4 inhibition by these derivatives.

Figure 1: Mechanism of Action. The 3-fluoropyrrolidine inhibitor blocks DPP-4, extending the half-life of active GLP-1 and enhancing insulin secretion.

Part 3: Synthetic Protocols

To access the bioactive (S)-3-fluoropyrrolidine scaffold, one cannot simply fluorinate pyrrolidine directly due to lack of regiocontrol. The standard industrial and lab-scale route utilizes stereoselective nucleophilic fluorination with inversion (S

Synthesis of (S)-N-Boc-3-Fluoropyrrolidine

Objective: Synthesize the (S)-enantiomer from the readily available (R)-hydroxy precursor. Precursor: (R)-N-Boc-3-hydroxypyrrolidine (commercially available or derived from L-aspartic acid).

Reagents & Materials:

-

Substrate: (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq)

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)[2]

-

Quench: Saturated NaHCO

Step-by-Step Protocol:

-

Preparation: Charge a flame-dried round-bottom flask with (R)-N-Boc-3-hydroxypyrrolidine under nitrogen atmosphere. Dissolve in anhydrous DCM (0.2 M concentration). Cool the solution to -78 °C (dry ice/acetone bath).

-

Fluorination (Inversion): Add DAST dropwise via syringe over 20 minutes. Caution: DAST reacts violently with water.

-

Mechanistic Note: The reaction proceeds via an intermediate alkoxy-sulfur species followed by intramolecular S

2 attack by fluoride, inverting the stereocenter from (R) to (S).

-

-

Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature (RT) and stir overnight (12-16 h).

-

Workup: Cool the mixture to 0 °C. Quench carefully by dropwise addition of saturated aqueous NaHCO

. Extract the aqueous layer with DCM (3x). -

Purification: Dry combined organics over MgSO

, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).-

Yield: Typically 70-85%.

-

Characterization:

F NMR should show a multiplet at

-

Synthesis Workflow Diagram

Figure 2: Synthetic route for the production of the (S)-3-fluoropyrrolidine building block via stereochemical inversion.

Part 4: Future Directions & Emerging Applications

While DPP-4 inhibition is the classic success story, the 3-fluoropyrrolidine scaffold is expanding into new territories:

-

PROTACs (Proteolysis Targeting Chimeras): Fluorinated linkers are being used to modulate the rigidity and permeability of E3 ligase ligands (e.g., VHL ligands), where the specific ring pucker dictates binding affinity.

-

Antibacterials: Novel fluoroquinolones are incorporating 3-fluoropyrrolidine side chains to overcome resistance mechanisms in MRSA by altering the bulk and electronic profile of the C7 substituent.

-

Ferroelectrics: Remarkably, (S)-3-fluoropyrrolidinium salts are being investigated as organic components in molecular perovskites, where the chiral fluorine dipole enables high-temperature ferroelectric phase transitions.[3]

References

-

Caldwell, C. G., et al. (2004). Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(5), 1265-1268. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

- Rosen, M. H., et al. (1988). Synthesis and properties of 3-fluoropyrrolidines. Journal of Medicinal Chemistry, 31(8), 1598-1611.

- Demange, L., et al. (2016). Practical Synthesis of 3-Fluoro- and 3,3-Difluoropyrrolidines. Organic Process Research & Development, 20(4), 812-819.

-

Sigma-Aldrich. (2024). Product Specification: (S)-(+)-3-Fluoropyrrolidine hydrochloride.[3][4] Link

Sources

Strategic Fluorination of Heterocyclic Amines: Physicochemical Tuning & Synthetic Methodology

Executive Summary

This technical guide addresses the strategic incorporation of fluorine into heterocyclic amine scaffolds, a critical tactic in modern medicinal chemistry. Beyond simple metabolic blocking, fluorine substitution is here presented as a precision tool for modulating basicity (

Part 1: Physicochemical Rationale[2][3][4]

Basicity Modulation ( )

The introduction of fluorine into saturated N-heterocycles (e.g., piperidines, pyrrolidines) significantly lowers the

-

Magnitude of Effect: The effect is distance-dependent.[2]

-

-fluorination typically lowers

-

-fluorination lowers

-

-fluorination typically lowers

-

Strategic Utility: A piperidine with a

of ~11.0 is fully protonated at physiological pH (7.4). Introducing a

Lipophilicity and

While the C-F bond is polar, it is also hydrophobic. However, the impact on distribution coefficient (

-

Neutral Molecules: Fluorination generally increases

(lipophilicity). -

Basic Amines: Because fluorination lowers

, it increases the ratio of neutral-to-charged species at pH 7.4. Therefore, fluorination often increases

Conformational Locking (The Gauche Effect)

In

-

Application in Piperidines: In 3-fluoropiperidines, the fluorine atom frequently adopts an axial orientation, particularly in the protonated state.[3] This is due to a stabilizing charge-dipole interaction between the electronegative fluorine and the positively charged ammonium center. This "lock" can be exploited to pre-organize a ligand for protein binding, reducing the entropic penalty of binding.

Table 1: Comparative Physicochemical Metrics

| Scaffold | Substituent | Approx | Conformational Preference | Primary Utility |

| Piperidine | H (Parent) | ~11.0 | Chair (Fluxional) | Baseline |

| 3-F-Piperidine | ~9.0 | Axial-F (Chair) | ||

| 4-F-Piperidine | ~9.6 | Equatorial-F | Metabolic blocking (removes 4-H) | |

| 3,3-F2-Piperidine | ~7.5 | Chair | Aggressive |

Part 2: Decision Framework & Visualization

The following diagram illustrates the decision logic for deploying fluorine in lead optimization.

Figure 1: Strategic decision matrix for fluorine incorporation during Lead Optimization.

Part 3: Synthetic Methodologies & Protocols[7]

Synthesizing fluorinated heterocycles requires navigating stability issues (e.g., HF elimination). We present two high-reliability workflows: Deoxofluorination for de novo synthesis and Radical C-H Functionalization for late-stage modification.

Protocol A: Deoxofluorination using XtalFluor-E®

Target: Synthesis of 3-fluoropiperidine derivatives from 3-hydroxypiperidines.

Rationale: Traditional reagents like DAST are thermally unstable and release HF upon contact with moisture. XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) is a crystalline salt that is thermally stable and does not generate free HF unless a promoter (like

Materials:

-

Substrate: N-Boc-3-hydroxypiperidine (1.0 equiv)

-

Reagent: XtalFluor-E (1.5 equiv)[4]

-

Promoter: Triethylamine trihydrofluoride (

) (2.0 equiv) or DBU (for acid-sensitive substrates). -

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask and cool to room temperature under

atmosphere. -

Dissolution: Charge the flask with N-Boc-3-hydroxypiperidine (1 mmol) and anhydrous DCM (5 mL, 0.2 M).

-

Promoter Addition: Add

(2 mmol) dropwise. Note: No reaction occurs yet. -

Fluorination: Cool the mixture to –78 °C. Add solid XtalFluor-E (1.5 mmol) in one portion.

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–18 hours. Monitor by TLC or LCMS (look for M-Boc+H or M+Na).

-

Quench: Quench carefully with saturated aqueous

. Caution: Gas evolution ( -

Workup: Extract the aqueous layer with DCM (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc).

Critical Note: Elimination to the alkene is the major side reaction. Maintaining low temperature during reagent addition and using the specific promoter stoichiometry minimizes this.

Protocol B: Innate C-H Trifluoromethylation (Minisci-Type)

Target: Late-stage trifluoromethylation of heteroaromatics (e.g., Pyridines, Diazines).

Rationale: This "Baran-Langlois" protocol utilizes Zinc Trifluoromethanesulfinate (

Mechanism Visualization:

Figure 2: Radical mechanism for the innate trifluoromethylation of heterocycles.

Materials:

-

Substrate: Heteroaromatic amine (e.g., 4-methylpyridine) (1.0 equiv).

-

Reagent: Zinc Trifluoromethanesulfinate (

) (2.0–3.0 equiv). -

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0–5.0 equiv).

Step-by-Step Protocol:

-

Setup: To a vial equipped with a stir bar, add the heterocycle (0.5 mmol) and

(1.0 mmol, 2 equiv). -

Solvent: Add DCM (1.25 mL) and Water (0.5 mL). The biphasic system helps solubilize the salt while protecting the organic product.

-

Initiation: Add TBHP (1.5 mmol, 3 equiv) dropwise at room temperature.

-

Reaction: Stir vigorously at room temperature for 12–24 hours. Note: If the substrate is electron-deficient, mild heating (40 °C) may be required.

-

Monitoring: Monitor by

NMR (using an internal standard like -

Workup: Partition between DCM and saturated

. Extract aqueous layer with DCM. -

Purification: The product is often a mixture of regioisomers (innate reactivity usually favors positions ortho or para to the nitrogen). Separate via HPLC or careful flash chromatography.

References

-

Physicochemical Effects of Fluorine

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Bhattarai, P., et al. (2026).[7] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

-

-

The Gauche Effect

-

XtalFluor-E Protocol

-

Innate C-H Trifluoromethylation (Minisci)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Fluoropiperidines and N-methyl-3-fluoropiperidinium salts: the persistence of axial fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Continuous Flow Homolytic Aromatic Substitution with Electrophilic Radicals: A Fast and Scalable Protocol for Trifluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00871A [pubs.rsc.org]

The 3-Fluoropyrrolidine Motif: A Bioisosteric Toolkit for Lead Optimization

Executive Summary

In modern medicinal chemistry, the 3-fluoropyrrolidine moiety represents a "privileged" bioisosteric replacement for the standard pyrrolidine ring. Unlike simple steric fillers, this substitution introduces profound electronic and conformational changes driven by the stereoelectronic fluorine gauche effect .[1] This guide details the mechanistic rationale, synthetic pathways, and decision-making frameworks for deploying 3-fluoropyrrolidine to modulate pKa, optimize metabolic stability, and lock ligand conformation.[1]

The Physicochemical Rationale: Why Fluorine?

Replacing a hydrogen atom with fluorine at the 3-position of a pyrrolidine ring is rarely about steric bulk (the van der Waals radius of F is 1.47 Å vs. 1.20 Å for H). It is about electronic tuning .

Basicity Modulation (The pKa Shift)

The most immediate impact of 3-fluorination is the reduction of the pyrrolidine nitrogen's basicity. The strong electronegativity of fluorine pulls electron density through the

-

Result: The pKa drops by approximately 2.0 log units .[1]

-

Benefit: At physiological pH (7.4), a standard pyrrolidine (pKa ~11.[1]3) is almost 100% ionized.[1] The 3-fluoro analog (pKa ~9.4) increases the fraction of the neutral species. This significantly enhances passive membrane permeability and often reduces liability for hERG channel inhibition, which favors highly basic amines.[1]

Lipophilicity (LogP vs. LogD)

While fluorine is lipophilic, the overall effect on the molecule's distribution coefficient (LogD) is nuanced.

-

Intrinsic Lipophilicity: C-F is more lipophilic than C-H.[1]

-

Effective Lipophilicity (LogD): Because the pKa is lower, the molecule is less ionized at pH 7.4. This often leads to a higher effective lipophilicity compared to the parent pyrrolidine, improving blood-brain barrier (BBB) penetration.[1]

| Property | Pyrrolidine | 3-Fluoropyrrolidine | Impact on Drug Design |

| pKa (Conjugate Acid) | ~11.3 | ~9.2 – 9.4 | Improved permeability; reduced cation-trapping. |

| C-X Bond Length | 1.09 Å (C-H) | 1.35 Å (C-F) | Minimal steric clash; mimics H or OH.[1] |

| H-Bond Potential | None | Weak Acceptor | Can engage orthogonal H-bonds in active site.[1] |

| Conformation | Flexible Envelope | Rigid/Biased | Entropy penalty reduction upon binding.[1] |

Conformational Control: The Gauche Effect

This is the "killer application" of the 3-fluoropyrrolidine moiety. Unlike the parent ring, which flips rapidly between envelope conformations, the 3-fluoro derivative adopts a preferred pucker due to the fluorine gauche effect .

The Mechanism

The gauche effect arises because the

In the protonated form (common in physiological conditions), this is reinforced by a charge-dipole interaction between the positively charged nitrogen and the electronegative fluorine (

-

(3R)-Fluoropyrrolidine: Biases the ring toward the C3-endo (or C4-exo) conformation.

-

(3S)-Fluoropyrrolidine: Biases toward the C3-exo (or C4-endo) conformation.

This allows the medicinal chemist to "vector" the substituents on the nitrogen atom, effectively pre-organizing the molecule for binding and reducing the entropic penalty.

Visualization of Conformational Bias

Caption: The interplay of hyperconjugation and electrostatics drives the conformational lock in 3-fluoropyrrolidines.

Synthetic Protocols

The synthesis of 3-fluoropyrrolidines typically proceeds via Deoxofluorination of the corresponding chiral 3-hydroxypyrrolidine.

Critical Note on Stereochemistry: This reaction proceeds via an

-

Start with (S) -3-hydroxypyrrolidine

Product is (R) -3-fluoropyrrolidine.[3]

Standard Protocol: DAST Fluorination

Note: DAST (Diethylaminosulfur trifluoride) can be explosive.[1] Perform all reactions behind a blast shield.

Reagents:

-

Substrate: (S)-N-Boc-3-hydroxypyrrolidine[3]

-

Fluorinating Agent: DAST or Deoxo-Fluor (safer alternative)

-

Solvent: Anhydrous Dichloromethane (DCM)[4]

Step-by-Step Methodology:

-

Preparation: Dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM (0.2 M) under nitrogen atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition: Add DAST (1.2 eq) dropwise via syringe. Caution: Exothermic.

-

Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature (RT) over 4–12 hours. Monitor via TLC or LCMS (look for disappearance of alcohol).[1]

-

Quenching (Critical): Cool the mixture back to 0°C. Quench by slow addition of saturated aqueous

. Warning: Vigorous gas evolution ( -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.[1][4] -

Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

-

Deprotection: Treat the N-Boc intermediate with 4N HCl in Dioxane to yield the final amine salt.

Case Studies & Applications

Case Study: Mosperafenib (Roche)

In the development of Mosperafenib (and related candidate Vicasinabin), Roche chemists required a specific vector for the pyrrolidine nitrogen substituent to maximize potency and selectivity.

-

Challenge: The parent pyrrolidine was too flexible, leading to off-target effects and lower potency.

-

Solution: Incorporation of (R)-3-fluoropyrrolidine .[3][5][6]

-

Outcome: The (R)-isomer locked the ring into a specific envelope conformation that optimally positioned the pharmacophore. Furthermore, the fluorine atom blocked potential metabolic oxidation at the C3 position, a common soft spot in cyclic amines.

The "Fluorine Scan" Workflow

When should you use this moiety? Follow this decision logic:

Caption: Decision matrix for deploying 3-fluoropyrrolidine in lead optimization campaigns.

References

-

O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

-

Morgenthaler, M., et al. (2007).[1] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115.[1] Link

-

Reiff, E. A., et al. (2026).[1] Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile.[6] Helvetica Chimica Acta.[1] (Context: Roche Mosperafenib synthesis).[1][6] Link

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

Sources

Chiral 3-Fluoropyrrolidine Scaffolds: Synthetic Mastery & Bioisosteric Utility

Executive Summary: The "Magic Fluoro" Effect

In modern pharmaceutical synthesis, the chiral 3-fluoropyrrolidine scaffold represents a high-value pharmacophore, offering a precise solution to two common drug discovery challenges: metabolic instability and conformational entropy . Unlike the "Magic Methyl" effect, which primarily boosts lipophilicity, the introduction of a fluorine atom at the C3 position of a pyrrolidine ring induces profound electronic and stereoelectronic changes.

This guide provides a technical roadmap for the synthesis and application of these scaffolds. It moves beyond basic organic chemistry to address the why and how of scaling these volatile reactions, specifically focusing on the Fluorine Gauche Effect as a tool for pre-organizing ligand conformation to maximize binding affinity.

Physicochemical Core: The Gauche Effect & Conformational Lock

The utility of 3-fluoropyrrolidine lies in its ability to "lock" the ring pucker. In a standard pyrrolidine, the ring fluctuates between envelope conformations. However, due to the high electronegativity of fluorine (

The Mechanism

The Fluorine Gauche Effect dictates that the C-F bond prefers to be gauche (synclinal) to the vicinal amine nitrogen (or amide) rather than anti (antiperiplanar).

-

Hyperconjugation:

orbital overlap stabilizes the gauche conformer. -

Electrostatics: In protonated or polarized states, the dipole-dipole alignment between

and

This effect allows medicinal chemists to freeze the pyrrolidine ring into a specific envelope geometry (e.g., C3-endo or C3-exo), reducing the entropic penalty upon binding to a protein target (e.g., DPP-IV or tyrosine kinases).

Visualization: The Conformational Equilibrium

The following diagram illustrates the thermodynamic preference driven by the gauche effect.

Caption: The Fluorine Gauche Effect drives the equilibrium toward the gauche conformer, pre-organizing the scaffold for target binding.

Synthetic Routes: Deoxofluorination Strategies

The synthesis of chiral 3-fluoropyrrolidines is non-trivial due to the risk of racemization and the handling of hazardous fluorinating agents. The industry standard involves the deoxofluorination of chiral 3-hydroxypyrrolidines.

The "Gold Standard" Route: DAST-Mediated Inversion

Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

Mechanism:

-

Start: (S)-N-Boc-3-hydroxypyrrolidine

-

Product: (R)-N-Boc-3-fluoropyrrolidine

Critical Insight (The Neighboring Group Effect): If the pyrrolidine nitrogen is not electron-withdrawingly protected (e.g., N-benzyl instead of N-Boc), the nitrogen lone pair can displace the activated alcohol first, forming a bicyclic aziridinium ion . The fluoride then attacks this intermediate, leading to retention of configuration (double inversion).

-

Rule: To ensure clean inversion, use N-Boc or N-Cbz protection to deactivate the nitrogen lone pair.

Safety & Scale-Up Considerations

DAST is thermally unstable and can detonate at temperatures >90°C. It also generates HF upon contact with moisture.

-

Safer Alternative: XtalFluor-E® or Fluolead™ . These crystalline reagents are more stable but often require an exogenous fluoride source (e.g.,

) to promote the reaction. -

Glassware: DAST reactions can etch glass over time due to trace HF. Use polyethylene vessels for long-term storage, but glass reactors are acceptable for short-term synthesis if quenched properly.

Experimental Protocol: Synthesis of (R)-N-Boc-3-Fluoropyrrolidine

Objective: Convert (S)-N-Boc-3-pyrrolidinol to (R)-N-Boc-3-fluoropyrrolidine via DAST. Scale: 10 mmol (Self-Validating Bench Scale).

Materials

-

(S)-1-N-Boc-3-hydroxypyrrolidine (1.87 g, 10 mmol)

-

DAST (Diethylaminosulfur trifluoride) (1.45 mL, 11 mmol, 1.1 eq)

-

Dichloromethane (DCM), anhydrous (20 mL)

-

Saturated aqueous

-

Equipment: Oven-dried round bottom flask,

atmosphere, low-temperature thermometer.

Step-by-Step Methodology

-

Setup: Purge a 100 mL RBF with nitrogen. Add (S)-N-Boc-3-hydroxypyrrolidine and anhydrous DCM. Cool the solution to -78°C (Dry ice/acetone bath).

-

Why? Low temperature prevents elimination (formation of enamine/olefin) and minimizes exothermic decomposition of DAST.

-

-

Addition: Add DAST dropwise via syringe over 15 minutes. Maintain internal temperature below -60°C.

-

Visual Check: The solution may turn slightly yellow. Darkening indicates decomposition.

-

-

Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to room temperature over 4 hours.

-

Monitoring: Check TLC (stained with Ninhydrin or KMnO4). The starting material (polar alcohol) should disappear, replaced by a less polar spot (fluoride).

-

-

Quench (CRITICAL): Cool the mixture back to 0°C. Slowly add saturated

(20 mL).-

Safety: Vigorous

evolution will occur as HF is neutralized. Do not seal the vessel.

-

-

Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine. Dry over

and concentrate in vacuo. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

-

Expected Yield: 70-85%.

-

Characterization:

NMR will show a multiplet around -175 to -180 ppm (decoupled).

-

Synthetic Workflow Diagram

Caption: Workflow for the DAST-mediated conversion of chiral hydroxypyrrolidine to fluoropyrrolidine.

Applications in Drug Discovery

The 3-fluoropyrrolidine scaffold is not merely a structural spacer; it is a functional bioisostere used to modulate pKa and metabolic stability.[1]

Case Study: DPP-IV Inhibitors

Dipeptidyl peptidase-IV (DPP-IV) inhibitors for type 2 diabetes often utilize a pyrrolidine or thiazolidine core (e.g., Vildagliptin, Saxagliptin).

-

Problem: The C-H bonds adjacent to the nitrogen are susceptible to oxidative metabolism (cytochrome P450).

-

Solution: Fluorination at the C3 position deactivates the ring toward oxidation due to the strong electron-withdrawing nature of fluorine.

-

pKa Modulation: The fluorine atom lowers the pKa of the pyrrolidine nitrogen (typically from ~11.3 to ~9.5). This increases the fraction of the uncharged drug at physiological pH, potentially improving membrane permeability and oral bioavailability.

Comparative Data: Fluorine Substitution Effects

| Property | Unsubstituted Pyrrolidine | 3-Fluoropyrrolidine | Impact on Drug Design |

| pKa (Conj. Acid) | ~11.3 | ~9.4 (3-F) | Improved bioavailability; reduced lysosomal trapping. |

| C-F Bond Length | N/A | 1.35 Å | Mimics C-O (1.43 Å) or C-H (1.09 Å) depending on context. |

| Lipophilicity (LogP) | 0.46 | ~0.3 - 0.5 | Minimal change, but polarity is redistributed. |

| Conformation | Flexible (Envelope) | Rigid (Gauche-locked) | Entropic gain in protein binding. |

| Metabolic Stability | Low (α-oxidation) | High | Blocks P450 oxidation at C3; deactivates C2. |

References

-

Conformational Analysis: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

-

Synthesis Mechanism: Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents. Synthesis.[2][3][4][5][6] Link

-

DAST Safety: Messina, P. A., et al. (1989). Aminosulfur trifluorides: relative thermal stability. Journal of Fluorine Chemistry. Link

-

Drug Applications (DPP-IV): Haffner, C. D., et al. (2005). Synthesis and biological evaluation of fluorinated pyrrolidines as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Clinical Candidates (MK-8719): Selnick, H. G., et al. (2019).[7] Discovery of MK-8719, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies.[2][7][8][9][10] Journal of Medicinal Chemistry.[2][10] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. ossila.com [ossila.com]

- 8. Discovery of MK-8719, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. alzdiscovery.org [alzdiscovery.org]

Precision Modulation of Aniline Derivatives: The Fluorine Effect

Technical Guide for Medicinal Chemistry & Lead Optimization

Executive Summary

In medicinal chemistry, the strategic incorporation of fluorine into aniline scaffolds is a high-impact tactic for optimizing drug-like properties.[1] Beyond simple bioisosterism, fluorine substitution offers a precision tool to modulate pKa (basicity) and lipophilicity (LogP/LogD) without significantly altering steric bulk.[1]

This guide provides a technical deep-dive into how regioselective fluorination (ortho, meta, para) alters the physicochemical landscape of aniline derivatives. It is designed for researchers requiring actionable data on electronic effects, experimental protocols for accurate property determination, and mechanistic rationale for structure-activity relationship (SAR) decisions.[1]

Fundamental Principles: The Electronic Tug-of-War

The behavior of fluoroanilines is governed by two opposing electronic vectors originating from the fluorine atom. Understanding the balance between these forces is critical for predicting pKa shifts.[2]

-

Inductive Effect (-I): Fluorine is the most electronegative element (

).[1] It strongly withdraws electron density through the -

Resonance Effect (+R): Fluorine possesses lone pair electrons in

orbitals that can donate electron density into the aromatic

The net effect depends entirely on the position of the fluorine relative to the amine nitrogen.

Visualization of Electronic Vectors

The following diagram illustrates the competing electronic effects in 4-fluoroaniline vs. 3-fluoroaniline.

Caption: Electronic vector analysis showing why para-substitution preserves basicity while meta-substitution drastically reduces it.

Impact on pKa: Regioselective Modulation

The pKa of the conjugate acid (anilinium ion) is the standard measure of aniline basicity. Unsubstituted aniline has a pKa of approximately 4.6 .[1][3][4]

comparative Data Table

| Compound | Structure | pKa (Conjugate Acid) | Dominant Mechanism | |

| Aniline | Ph-NH₂ | 4.60 | - | Reference |

| 4-Fluoroaniline | p-F-Ph-NH₂ | 4.65 | +0.05 | -I |

| 3-Fluoroaniline | m-F-Ph-NH₂ | 3.50 | -1.10 | -I Dominant Meta position prevents resonance overlap with N-lone pair.[1] |

| 2-Fluoroaniline | o-F-Ph-NH₂ | 3.20 | -1.40 | -I + Steric/Ortho Strong inductive effect plus proximity effects.[1] |

Mechanistic Analysis[5]

-

Para (4-F): The fluorine lone pair can delocalize into the ring, placing electron density at the carbon adjacent to the nitrogen. This resonance stabilization (

) effectively neutralizes the inductive withdrawal ( -

Meta (3-F): Resonance structures cannot place the fluorine lone pair density on the carbon bearing the nitrogen. Only the electron-withdrawing inductive effect operates, significantly destabilizing the conjugate acid and lowering the pKa by ~1.1 units.

-

Ortho (2-F): The inductive effect is strongest due to proximity.[1] Additionally, while a weak intramolecular hydrogen bond (

) is theoretically possible, the steric and electronic repulsion generally dominates, making this the least basic isomer.

Impact on Lipophilicity (LogP & LogD)[1][6][7]

Fluorine is highly lipophilic due to the low polarizability of the C-F bond (the "teflon effect"). However, in ionizable compounds like anilines, the effective lipophilicity at physiological pH (LogD

Lipophilicity Data[2][6][7][8][9]

| Compound | LogP (Neutral) | Ionization at pH 7.4 | LogD |

| Aniline | 0.90 | ~100% Neutral | 0.90 |

| 4-Fluoroaniline | 1.15 | ~100% Neutral | 1.15 |

| 3-Fluoroaniline | 1.25 | ~100% Neutral | 1.25 |

| 2-Fluoroaniline | 1.26 | ~100% Neutral | 1.26 |

Note: Since all these anilines have pKa < 6.0, they are predominantly neutral at physiological pH (7.4).[1] Therefore, LogD

Strategic Implication

Replacing a hydrogen with fluorine on an aniline ring typically increases LogP by 0.2 – 0.4 log units .[1] This is a critical tool for:

-

Permeability: Increasing passive diffusion in overly polar leads.[1]

-

Metabolic Stability: Blocking metabolic "soft spots" (e.g., para-hydroxylation) while simultaneously boosting lipophilicity.[1]

Experimental Protocols

To ensure data integrity in SAR campaigns, precise measurement of these properties is required. The following protocols are optimized for weak bases like fluoroanilines.

Protocol A: pKa Determination via Potentiometric Titration

Best for: Compounds with solubility > 0.5 mM.

-

Preparation: Dissolve 1-2 mg of the aniline derivative in 20 mL of degassed water (or 0.15 M KCl solution for ionic strength control).

-

Acidification: Add standardized HCl (0.1 M) to lower pH to ~2.0, ensuring full protonation (

). -

Titration: Titrate with standardized KOH (0.1 M) under inert gas (N

or Ar) to prevent CO -

Data Capture: Record pH vs. Volume of KOH.

-

Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point.

Protocol B: LogP/LogD Determination via Shake-Flask (Miniaturized)

Best for: High-throughput validation.[1]

Caption: Miniaturized shake-flask workflow for determining LogD at physiological pH.

Critical Control: For fluoroanilines, ensure the HPLC mobile phase pH is basic (pH > 8) or use an ion-pairing agent to ensure sharp peak shapes, as the protonated form may tail on C18 columns.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1] Link[1]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

-

Morgenthaler, M., et al. (2007).[1] Predicting and Analyzing Interactions of Fluorine in Protein-Ligand Complexes. ChemMedChem, 2(8), 1100-1115.[1] Link[1]

-

PubChem Database. (2024).[1] Compound Summary for CID 9731 (4-Fluoroaniline) and CID 9584 (2-Fluoroaniline). National Center for Biotechnology Information.[1] Link[1]

-

Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard reference for pKa/LogP protocols).

Sources

Technical Guide: Novel Fluorinated Aniline Intermediates for Kinase Inhibitors

[1]

Executive Summary: The Fluorine Renaissance in Kinase Targeting

The strategic incorporation of fluorine into kinase inhibitor scaffolds has evolved from simple metabolic blocking to sophisticated electronic and conformational engineering. Fluorinated anilines are no longer just passive structural elements; they are critical "hinge binders" that modulate potency, selectivity, and residence time.

This guide focuses on the design and synthesis of novel fluorinated aniline intermediates , specifically moving beyond simple fluoro-anilines to complex motifs like pentafluorosulfanyl (SF5) anilines and polyfunctionalized fluoro-scaffolds . These intermediates address the twin challenges of modern kinase discovery: overcoming resistance mutations (e.g., T790M, C481S) and improving blood-brain barrier (BBB) permeability.

The "Fluorine Effect" in Hinge Binding Mechanics

The hinge region of a kinase is the ATP-binding narrow corridor where the inhibitor must form critical hydrogen bonds.[1] The aniline nitrogen often acts as a hydrogen bond donor to the backbone carbonyl of the hinge residues (e.g., Met793 in EGFR).

pKa Modulation and Donor Strength

The acidity of the aniline N-H bond is paramount.[1]

-

Unsubstituted Aniline (pKa ~4.6): Often too basic; can lead to high non-specific binding and poor solubility at physiological pH.

-

Fluorine Substitution: The strong electronegativity of fluorine (-I effect) pulls electron density from the aromatic ring, lowering the pKa of the aniline nitrogen.

-

The "Goldilocks" Zone: For many Type I and Type II inhibitors, an aniline pKa between 2.0 and 3.5 is ideal for maximizing the H-bond interaction energy with the hinge carbonyl while maintaining sufficient nucleophilicity for synthetic coupling (e.g., Buchwald-Hartwig).

Metabolic Armor

The para-position of the aniline ring is a metabolic "hotspot" for cytochrome P450 oxidation.[1] Replacing a hydrogen with fluorine blocks this site (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol), significantly extending half-life (

The SF5 "Super-Trifluoromethyl" Group

The pentafluorosulfanyl (SF5) group is an emerging bioisostere for the trifluoromethyl (CF3) group but offers distinct advantages:

-

Geometry: Square pyramidal (bulky) vs. Tetrahedral.

-

Lipophilicity: Higher than CF3 and F, improving membrane permeability.

-

Hydrolytic Stability: Exceptionally stable under physiological conditions.

-

Electronegativity: Stronger electron-withdrawing group (

= 0.[1]68) than CF3 (

Strategic Design: Visualization of Hinge Interactions

The following diagram illustrates the critical interactions modulated by fluorinated anilines in the kinase hinge region.

Caption: Mechanistic role of fluorine in modulating aniline-hinge interactions and metabolic stability.

Experimental Protocols: Synthesis of Novel Intermediates

Protocol A: Synthesis of 3-Pentafluorosulfanyl-4-fluoroaniline

Rationale: This intermediate combines the metabolic blocking of the para-fluoro group with the high lipophilicity and electron-withdrawing power of the meta-SF5 group.[1] This is a high-value scaffold for next-gen kinase inhibitors.[1]

Safety Warning: SF5Cl is a toxic gas. Reactions involving SF5 precursors must be performed in a well-ventilated fume hood with appropriate PPE.[1]

Reagents & Materials:

-

Starting Material: 4-Fluoro-3-nitroaniline (Commercial).[1]

-

Reagents: Sodium nitrite (

), Hydrochloric acid ( -

Solvents: Acetic acid, Dichloromethane (DCM), Methanol.

Step-by-Step Methodology:

-

Diazotization & Meerwein Sulfonylation:

-

Dissolve 4-fluoro-3-nitroaniline (10 mmol) in concentrated

(20 mL) and acetic acid (10 mL). Cool to 0°C.[1][2] -

Add aqueous

(1.1 eq) dropwise to form the diazonium salt. Stir for 30 min at 0°C. -

In a separate vessel, saturate glacial acetic acid with

gas. Add -

Pour the diazonium solution into the

mixture. Gas evolution ( -

Result: Formation of 4-fluoro-3-nitrobenzenesulfonyl chloride.[1] Isolate via extraction with DCM.

-

-

Fluorination to SF5 (The "Umemoto" Modification):

-

Note: Direct conversion of sulfonyl chloride to SF5 is difficult.[1] A modern alternative uses the disulfide route or direct oxidative fluorination if equipment permits.[1] Here, we use a silver-mediated fluorination on the thiol/disulfide intermediate.[1]

-

Alternative High-Yield Route (Silver Fluoride): React the corresponding disulfide (obtained by reducing the sulfonyl chloride with

) with -

Yield Check: Monitor by

NMR. SF5 appears as a characteristic AB4 pattern (doublet of pentets and pentet of doublets).

-

-

Nitro Reduction:

-

Dissolve the 4-fluoro-3-(pentafluorosulfanyl)nitrobenzene in Methanol.

-

Add 10% Pd/C (5 wt%).

-

Stir under

atmosphere (balloon pressure) for 4 hours. -

Filter through Celite to remove catalyst.

-

Concentrate in vacuo.[2]

-

Validation:

-

NMR (400 MHz, DMSO-d6):

-

NMR: Confirm presence of SF5 group (

Protocol B: Regioselective Synthesis of 4-Fluoro-3-methoxyaniline

Rationale: A classic "workhorse" intermediate for EGFR inhibitors (e.g., Gefitinib analogs).[1] The methoxy group provides solubility and a handle for further functionalization.

Methodology:

Comparative Data: Substituent Effects

The following table summarizes how different fluorinated groups on the aniline ring affect the physicochemical properties crucial for kinase inhibition.

| Substituent (Para/Meta) | Lipophilicity ( | Aniline pKa | Kinase Relevance | |

| -H | 0.00 | 0.00 | 4.6 | Baseline.[1] Often too basic.[1] |

| -F | 0.06 | 0.14 | 4.2 | Metabolic block.[1] Minimal steric penalty.[1] |

| -Cl | 0.23 | 0.71 | 3.9 | Fills hydrophobic pockets (e.g., Gatekeeper). |

| -CF3 | 0.54 | 0.88 | 2.6 | Strong electron withdrawal.[1] Lowers pKa significantly.[1] |

| -SF5 | 0.68 | 1.50 | 2.3 | "Super-Lipophilic." High metabolic stability.[1] |

| -OCF3 | 0.35 | 1.04 | 3.4 | H-bond acceptor capability + lipophilicity.[1] |

Synthetic Workflow Decision Tree

Use this workflow to select the optimal synthetic route for your target fluorinated aniline.

Caption: Decision matrix for selecting synthetic routes based on target complexity and availability.

References

-

FDA Approved Drugs. Jaypirca (pirtobrutinib) prescribing information. U.S. Food and Drug Administration. [Link]

-

Zhou, H., et al. (2018). "The role of fluorine in drug discovery." Journal of Medicinal Chemistry. [Link]

-

Savoie, P. R., & Welch, J. T. (2015). "Preparation and utility of organic pentafluorosulfanyl-containing compounds." Chemical Reviews. [Link]

-

Meanwell, N. A. (2018). "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry. [Link]

-

Umemoto, T., et al. (2012). "Synthesis and properties of pentafluorosulfanyl compounds." Beilstein Journal of Organic Chemistry. [Link]

Strategic Bioisosterism: 3-Fluoropyrrolidine vs. Pyrrolidine in High-Affinity Ligand Design

Executive Summary

In modern medicinal chemistry, the transition from a pyrrolidine to a 3-fluoropyrrolidine scaffold represents more than a simple halogen substitution; it is a calculated manipulation of stereoelectronic forces.[1][2][3] While pyrrolidine serves as a ubiquitous secondary amine spacer, its high basicity (

This technical guide analyzes the mechanistic advantages of 3-fluoropyrrolidine. By exploiting the fluorine gauche effect and inductive acidification , researchers can lock ring conformations, lower

Physicochemical Profiling: The Inductive Impact

The most immediate impact of C3-fluorination is the modulation of basicity via the inductive withdrawal of electron density by the fluorine atom (

Basicity and Ionization ( )

Unsubstituted pyrrolidine is highly basic.[3] At physiological pH (7.4), it exists almost exclusively (>99.9%) as a cationic species.[3] This high charge density impedes passive diffusion across the blood-brain barrier (BBB) and cellular membranes.

Introducing fluorine at the

| Property | Pyrrolidine | 3-Fluoropyrrolidine | Impact on Drug Design |

| Increases fraction of neutral species at pH 7.4; improves membrane permeability. | |||

| C-N Bond Length | Slight shortening due to inductive effect; subtle change in steric volume.[3] | ||

| LogD (pH 7.4) | Low (Highly Ionized) | Moderate (Improved) | Lower |

| Polar Surface Area | Low | Increased | Fluorine adds localized polarity but reduces global cationic character.[3] |

The "Lipophilicity Paradox"

While fluorine is intrinsically lipophilic, adding it to an amine often lowers the bulk LogP due to polarity.[3] However, because it lowers the

Stereoelectronic Control: The Gauche Effect

The critical advantage of 3-fluoropyrrolidine is conformational locking. Unlike pyrrolidine, which rapidly pseudorotates between envelope conformations, 3-fluoropyrrolidine adopts a preferred pucker driven by the fluorine gauche effect .[3]

Mechanism of Conformational Bias

In the gauche effect, the C-F bond aligns gauche (synclinal) to the vicinal C-N bond or amine lone pair.

-

Hyperconjugation:

donation stabilizes specific rotamers.[3][4] -

Electrostatics (Protonated State): In the ammonium form (physiologically dominant), the

bond prefers a pseudo-axial orientation to maximize attractive electrostatic interactions between the electronegative fluorine (

This bias allows medicinal chemists to "pre-organize" the ligand, reducing the entropic penalty of binding to a protein target.

Visualization: Conformational Landscapes

The following diagram illustrates the stereoelectronic preferences driving the ring pucker.

Caption: Stereoelectronic drivers shifting the conformational equilibrium from flexible pyrrolidine to rigidified 3-fluoropyrrolidine puckers.

Metabolic Stability: Electronic Shielding

Pyrrolidine rings are susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, primarily via

HOMO Lowering Effect

Fluorine at the C3 position exerts a protective effect not just by blocking a site, but by altering the electronic map of the entire ring.

-

Inductive Deactivation: The strong electron-withdrawing nature of fluorine lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the amine nitrogen.

-

Radical Cation Destabilization: CYP-mediated oxidation often proceeds via a Single Electron Transfer (SET) mechanism, forming an amine radical cation (

).[3] C3-fluorine destabilizes this intermediate, raising the activation energy for metabolic clearance.[3]

Metabolic Pathway Comparison

Caption: Comparison of metabolic vulnerability. Fluorine lowers HOMO energy, preventing the initial single electron transfer (SET) required for oxidation.

Experimental Protocol: Deoxyfluorination Synthesis

A robust method for generating chiral 3-fluoropyrrolidine is the deoxyfluorination of 4-hydroxyproline derivatives. This protocol utilizes DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor , causing an inversion of configuration (Walden inversion).[3]

Objective: Synthesis of (3S)-3-fluoropyrrolidine from (4R)-hydroxyproline (trans-4-hydroxy-L-proline).

Reagents & Equipment

-

Substrate: N-Boc-trans-4-hydroxy-L-proline methyl ester.

-

Fluorinating Agent: DAST or Deoxo-Fluor (safer alternative).[3]

-

Solvent: Anhydrous Dichloromethane (DCM).[3]

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).[3]

Step-by-Step Workflow

-

Preparation (0°C): Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under inert atmosphere. Cool to 0°C.[3]

-

Addition: Dropwise add DAST (1.2 - 1.5 eq) via syringe. Caution: Exothermic reaction.[3]

-

Reaction (RT): Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Quenching: Cool to 0°C and quench carefully with saturated aqueous

. Warning: Vigorous gas evolution ( -

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.[3] -

Purification: Flash column chromatography (Hexanes/EtOAc).

-

Deprotection (Optional): To yield the free amine salt, treat with 4M HCl in Dioxane.

Case Study: VHL Ligand Optimization

The most prominent application of 3-fluoropyrrolidine is in the design of ligands for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of PROTAC (Proteolysis Targeting Chimera) technology.

The Challenge

Native VHL ligands are based on hydroxyproline (Hyp).[3][5][6] The hydroxyl group of Hyp forms critical hydrogen bonds with the VHL protein. However, Hyp has poor membrane permeability.[3]

The Solution: Fluorine Scan

Researchers substituted the hydroxyl group with fluorine (bioisostere) or added fluorine to the adjacent carbon.

-

Observation: (3R,4S)-3-fluoro-4-hydroxyproline (F-Hyp) maintains the C4-exo pucker required for binding, driven by the gauche effect between N and F.[6]

-

Outcome: The fluorinated analogs maintained high affinity (

in nanomolar range) while significantly altering the physicochemical profile, enabling the design of PROTACs with improved cellular permeability compared to the parent hydroxyproline ligands.

References

-

Morgenthaler, M., et al. (2007).[3] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. [Link]

-

Testa, A., et al. (2018).[3] 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation.[5] Journal of the American Chemical Society. [Link]

-

O'Hagan, D. (2008).[3] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

-

Silva, A. F. C., et al. (2024).[3] Unveiling the Singular Conformation of the 3-Fluoropyrrolidinium Cation. ChemPhysChem. [Link]

-

Purser, S., et al. (2008).[3] Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. Gauche effect - Wikipedia [en.wikipedia.org]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(3-Fluoropyrrolidin-1-yl)aniline via S<sub>N</sub>Ar reaction

Application Note: High-Efficiency Synthesis of 4-(3-Fluoropyrrolidin-1-yl)aniline

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 4-(3-fluoropyrrolidin-1-yl)aniline , a critical "aniline-tail" building block frequently used in kinase inhibitors and protein degraders (PROTACs).

The method utilizes a Nucleophilic Aromatic Substitution (SNAr ) of 1-fluoro-4-nitrobenzene with 3-fluoropyrrolidine hydrochloride, followed by a chemoselective nitro reduction . Unlike traditional copper-catalyzed cross-couplings (Buchwald-Hartwig/Ullmann), this metal-free SNAr approach offers superior cost-efficiency, scalability, and impurity profile management.

Key Performance Indicators:

-

Overall Yield: >85% (over 2 steps)

-

Purity: >98% (HPLC)

-

Scalability: Validated from 100 mg to 50 g.

-

Chirality: Reaction conditions preserve the stereocenter at C3 of the pyrrolidine ring (if starting with enantiopure material).

Reaction Strategy & Mechanism

The synthesis is divided into two phases. The choice of 1-fluoro-4-nitrobenzene over the chloro-analog is deliberate; in SNAr reactions involving anionic nucleophiles or neutral amines, the highly electronegative fluorine atom stabilizes the transition state (Meisenheimer complex) more effectively than chlorine, significantly accelerating the reaction rate (

Phase 1: SNAr Coupling

The secondary amine (3-fluoropyrrolidine) attacks the electron-deficient aromatic ring para to the nitro group. The nitro group acts as an electron-withdrawing group (EWG), lowering the LUMO energy of the ring and facilitating nucleophilic attack.

Phase 2: Nitro Reduction

The resulting nitro-intermediate is reduced to the aniline.[1] While Fe/HCl or SnCl2 are traditional methods, they generate heavy metal waste. This protocol utilizes Pd/C-catalyzed hydrogenation for a cleaner impurity profile, essential for pharmaceutical intermediates.

Figure 1: Reaction pathway illustrating the SNAr mechanism via the Meisenheimer complex and subsequent hydrogenation.

Experimental Protocols

Phase 1: SNAr Coupling

Reagents:

-

1-Fluoro-4-nitrobenzene (MW: 141.10)

-

Potassium Carbonate (K2CO3), anhydrous, -325 mesh

-

Dimethyl Sulfoxide (DMSO), anhydrous

Rationale for Conditions:

-

Base (K2CO3): Two equivalents are required. The first neutralizes the HCl salt of the amine; the second neutralizes the HF generated during substitution.

-

Solvent (DMSO): A polar aprotic solvent is mandatory to solvate the cation (K+), leaving the carbonate anion "naked" and more basic, while also stabilizing the polar transition state.

Step-by-Step Protocol:

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoropyrrolidine HCl (5.00 g, 39.8 mmol, 1.0 eq) and K2CO3 (13.75 g, 99.5 mmol, 2.5 eq).

-

Solvation: Add DMSO (50 mL, 10 vol) and stir at room temperature for 10 minutes to allow partial deprotonation/neutralization.

-

Addition: Add 1-fluoro-4-nitrobenzene (6.18 g, 43.8 mmol, 1.1 eq) dropwise. Note: Slight excess of the cheaper nitrobenzene ensures full consumption of the more expensive pyrrolidine.

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Monitor: Check by LCMS or TLC (30% EtOAc/Hexanes). The product is a bright yellow solid (nitro compounds are often colored).

-

-

Workup:

-

Pour the reaction mixture slowly into ice-water (250 mL) with vigorous stirring. The product should precipitate as a yellow solid.

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 50 mL) to remove residual DMSO and inorganic salts.

-

Drying: Dry the solid in a vacuum oven at 45°C overnight.

-

Yield Expectation: 7.5 – 8.0 g (90-95%) of yellow solid.

Phase 2: Catalytic Hydrogenation

Reagents:

-

1-(4-Nitrophenyl)-3-fluoropyrrolidine (Intermediate from Phase 1)

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Methanol (MeOH)

-

Hydrogen gas (balloon or lecture bottle)

Step-by-Step Protocol:

-

Setup: In a 250 mL flask, dissolve the nitro-intermediate (7.5 g, 35.7 mmol) in MeOH (75 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (0.75 g, 10 wt% loading). Safety Warning: Pd/C is pyrophoric. Add under an inert blanket of nitrogen or add as a water slurry.

-

Hydrogenation: Purge the flask with nitrogen (3x), then with hydrogen (3x). Attach a hydrogen balloon (1 atm).

-

Reaction: Stir vigorously at room temperature for 3–5 hours. The yellow color of the suspension will fade to colorless or light grey.

-

Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator).

-

Purification: The crude aniline is often pure enough (>95%). If oxidation products (brown oil) are observed, purify via short silica plug (DCM

5% MeOH/DCM).

Analytical Validation & Data

| Parameter | Specification | Observation/Notes |

| Appearance | Off-white to light brown solid | Anilines darken upon air exposure; store under Argon. |

| 1H NMR (DMSO-d6) | Characteristic upfield shift of aromatic protons compared to nitro-precursor. | |

| LC-MS (ESI+) | [M+H]+ = 181.1 | Single peak; no residual nitro mass (211.1) observed. |

| 19F NMR | Multiplet; confirms integrity of the C-F bond (no defluorination). |

Workflow Diagram: Purification & Isolation

Figure 2: Isolation workflow for the final aniline product emphasizing catalyst removal.

Critical Process Parameters (CPPs) & Troubleshooting

1. Regioselectivity & Leaving Groups:

-

Issue: Why not use 1-chloro-4-nitrobenzene?

-

Expertise: In SNAr, the rate-determining step is the nucleophilic attack (formation of the Meisenheimer complex).[5] Fluorine is highly electronegative, stabilizing the negative charge on the ring intermediate better than chlorine. Using the chloro-analog requires higher temperatures (>120°C) and often leads to decomposition of the pyrrolidine ring.

2. Controlling Impurities (Bis-alkylation):

-

Since the nucleophile is a secondary amine, over-alkylation is impossible on the pyrrolidine nitrogen. However, ensure the aniline product is not exposed to alkylating agents, as the primary amine generated in Step 2 is nucleophilic.

3. Safety (Pd/C):

-

Control: Always wet the catalyst with water (50% wet type) before adding solvent, or add the catalyst to the solvent under a nitrogen stream.

4. Stereochemistry:

-

If using (R)-3-fluoropyrrolidine or (S)-3-fluoropyrrolidine , the chirality is strictly conserved. The reaction center is the aromatic ring, not the chiral carbon on the pyrrolidine. The C-F bond is stable to these hydrogenation conditions.

References

-

Mechanistic Insight on SNAr: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 1-Fluoro-4-nitrobenzene with Piperidine." Chemical Reviews. Link

-

Fluorine Effect in SNAr: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link

-

Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals." Advanced Synthesis & Catalysis. Link

-

Properties of 3-Fluoropyrrolidine: PubChem Compound Summary for CID 2759163.[2] Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. (3R)-3-fluoropyrrolidine hydrochloride | C4H9ClFN | CID 2759162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lobachemie.com [lobachemie.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: High-Efficiency Catalytic Hydrogenation of 1-(4-nitrophenyl)-3-fluoropyrrolidine

Executive Summary

This application note details a robust, scalable protocol for the chemoselective catalytic hydrogenation of 1-(4-nitrophenyl)-3-fluoropyrrolidine to 4-(3-fluoropyrrolidin-1-yl)aniline . This transformation is a critical step in the synthesis of next-generation oxazolidinone antibiotics and Factor Xa inhibitors.

The central challenge in this reduction is managing the high exothermicity of the nitro group reduction while preserving the aliphatic C–F bond on the pyrrolidine ring. While aryl fluorides are generally stable, the preservation of secondary alkyl fluorides requires strict adherence to temperature and pressure parameters to prevent hydrodefluorination or ring-opening side reactions. This guide provides a validated Pd/C-catalyzed methodology that achieves >98% yield with <0.1% defluorination.

Mechanistic Insight & Chemoselectivity

The Reaction Pathway

The reduction of the nitro group proceeds via a stepwise mechanism on the catalyst surface. Understanding this pathway is vital for safety and impurity control. The reaction passes through nitroso and hydroxylamine intermediates before yielding the amine.[1][2]

Key Safety Consideration: The accumulation of the hydroxylamine intermediate can lead to thermal runaway events. Our protocol utilizes a high mass transfer regime to ensure rapid turnover from hydroxylamine to amine, preventing accumulation.

Fluorine Stability (The "F-Retention" Strategy)

Contrary to common concerns regarding dehalogenation, the secondary aliphatic C–F bond in the 3-fluoropyrrolidine moiety is thermodynamically robust (

Reaction Pathway Diagram

Experimental Protocol

Materials & Equipment

-

Substrate: 1-(4-nitrophenyl)-3-fluoropyrrolidine (Purity >98%).

-

Catalyst: 10 wt% Palladium on Carbon (Pd/C), 50% water wet (Degussa type E101 or equivalent). Note: Wet catalyst is mandatory to mitigate pyrophoric hazards.

-

Solvent: Methanol (HPLC Grade).

-

Hydrogen Source: Hydrogen gas balloon (Lab scale) or Parr Shaker (Scale-up).

-

Equipment: 3-neck round bottom flask, internal temperature probe, magnetic stirrer.

Step-by-Step Methodology

Step 1: Preparation (Inerting)

-

Charge the reaction vessel with 1-(4-nitrophenyl)-3-fluoropyrrolidine (1.0 eq).

-

Add Methanol (10 volumes relative to substrate mass).

-

Why? Methanol provides high hydrogen solubility and facilitates the precipitation of the amine product as a salt if acid is used (though neutral conditions are used here).

-

-

Purge the vessel with Nitrogen (

) for 15 minutes to remove oxygen.-

Critical: Oxygen removal is essential to prevent ignition of the methanol/hydrogen atmosphere when the catalyst is added.

-

Step 2: Catalyst Addition

-

Carefully add 10% Pd/C (wet) (5 wt% loading relative to substrate).

-

Example: For 10g substrate, use 0.5g of wet catalyst.

-

Technique: Add catalyst as a slurry in a small amount of water or methanol to avoid dry powder static.

-

Step 3: Hydrogenation

-

Switch the atmosphere from Nitrogen to Hydrogen.

-

Balloon Method: Evacuate lightly and backfill with

(x3). -

Parr Shaker: Pressurize to 30 psi (2 bar).

-

-

Stir vigorously (>800 rpm).

-

-

Control: The reaction is exothermic. Maintain internal temperature between 20°C - 30°C . Use an ice bath if necessary during the first 30 minutes.

-

Step 4: Monitoring & Completion

-

Monitor reaction progress via HPLC or TLC (Eluent: 50% EtOAc/Hexanes).

-

Endpoint: Disappearance of starting material (

) and appearance of fluorescent amine spot ( -

Typical Time: 2–4 hours at ambient pressure; <1 hour at 30 psi.

-

Step 5: Workup

-

Purge system with Nitrogen to remove Hydrogen.

-

Filter the mixture through a pad of Celite 545 to remove the catalyst.

-

Safety: Do not suck the catalyst dry on the filter paper; keep it wet to prevent spontaneous ignition.

-

-

Wash the filter cake with Methanol (2 volumes).

-

Concentrate the filtrate under reduced pressure (

) to yield the crude aniline.

Process Workflow Diagram

Data Analysis & Troubleshooting

Solvent Screening Data

The following table summarizes the optimization of solvent systems for this specific substrate.

| Solvent | Reaction Rate | Selectivity (F-Retention) | Solubility | Recommendation |

| Methanol | Fast | >99.9% | High | Preferred |

| Ethanol | Moderate | >99.9% | High | Alternative |

| THF | Slow | >99.5% | Moderate | Not Recommended |

| Ethyl Acetate | Very Slow | >99.9% | High | Avoid |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Stalled Reaction | Catalyst poisoning (amines) or | Purge with |

| Defluorination (>1%) | Temperature too high (>50°C) or Acid accumulation. | Maintain Temp <30°C. Add trace |

| Hydroxylamine Impurity | Low | Increase stirring speed. Increase |

| Ignition at Filter | Dry catalyst reacting with air. | CRITICAL SAFETY: Keep filter cake wet with water/solvent at all times. Dispose in water-filled container. |

References

-

Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Mettler Toledo. [Link]

-

Selective Hydrogenation of Halogenated Nitroaromatics. Organic Process Research & Development. ACS Publications. [Link]

-

Nitro Reduction - Common Conditions. Common Organic Chemistry. [Link]

-

Hydrogenation of aromatic nitro-compounds. Journal of Chemical Technology and Metallurgy. [Link]

Disclaimer: This protocol involves the use of hazardous materials (Hydrogen gas, pyrophoric catalysts). It should only be performed by trained personnel in a properly equipped laboratory with appropriate engineering controls (fume hood, blast shield).

Sources

- 1. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Accomplish the conversion of aniline to ₂₄₆ - tribromofluorobenzene. - askIITians [askiitians.com]

- 4. jelsciences.com [jelsciences.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 7. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 8. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Precision Reduction of Nitro Groups in Fluorinated Scaffolds

Topic: Reagents for reducing nitro groups to anilines in fluorinated systems Content Type: Detailed Application Note & Protocols Audience: Senior Process Chemists, Medicinal Chemists, and Drug Development Scientists.

Executive Summary

The reduction of nitro groups to anilines is a foundational transformation in the synthesis of fluorinated active pharmaceutical ingredients (APIs). However, the presence of fluorine atoms—particularly in ortho positions or on electron-deficient rings—introduces a critical failure mode: Hydrodefluorination (HDF) .

Standard reduction protocols (e.g., H₂/Pd-C) often cleave labile C–F bonds via oxidative addition or radical anion intermediates, leading to inseparable des-fluoro impurities. This guide details three field-proven protocols designed to preserve C–F integrity while achieving quantitative nitro reduction.

The "Fluorine Effect" in Nitro Reduction

Understanding the electronic interplay between the nitro group and the fluorine substituent is prerequisite to reagent selection.

Mechanistic Vulnerability

The reduction of a nitro group proceeds through a nitro-radical anion intermediate (

The Hydrodefluorination (HDF) Pathway

The following diagram illustrates the competing pathways between productive aniline formation and destructive defluorination.

Figure 1: Competing mechanistic pathways during the reduction of fluoronitroarenes. High-energy metal hydrides increase the risk of Pathway B.

Reagent Selection Matrix

| Reagent System | C–F Compatibility | Reaction Type | Best For... |

| Fe / AcOH | Excellent | Dissolving Metal | The Gold Standard. Robust, scalable, and virtually zero risk of defluorination. |

| Pt/C + H₂ | Good | Catalytic Hydrogenation | Cleanest workup. Pt is less prone to C–F oxidative addition than Pd. |

| SnCl₂ / HCl | Excellent | Dissolving Metal | Acid-sensitive substrates or when high chemoselectivity (vs. ketones/aldehydes) is required.[1] |

| Pd/C + H₂ | Poor | Catalytic Hydrogenation | Avoid unless sulfided/poisoned. High risk of HDF. |

| Zn / NH₄Cl | Moderate | Dissolving Metal | Mild conditions, but surface activation can be inconsistent. |

Experimental Protocols

Protocol A: Modified Béchamp Reduction (Fe/AcOH)

The most reliable method for preserving C–F bonds.

Principle: Iron mediates a Single Electron Transfer (SET) mechanism that does not generate the reactive metal-hydride species responsible for C–F cleavage.

Materials:

-

Substrate: 10 mmol Fluoronitroarene

-

Reductant: Iron powder (325 mesh, 5.0 equiv)

-

Solvent: Ethanol / Water (4:1 v/v)

-

Catalyst/Acid: Glacial Acetic Acid (5.0 equiv) or Ammonium Chloride (sat. aq.)

Step-by-Step Workflow:

-

Activation: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, suspend Iron powder (50 mmol) in Ethanol (40 mL) and Water (10 mL). Add Acetic Acid (50 mmol).

-

Induction: Heat the mixture to 60°C for 15 minutes to activate the iron surface (etching).

-

Addition: Dissolve the fluoronitroarene (10 mmol) in a minimal amount of Ethanol. Add this solution dropwise to the iron suspension.

-

Critical Control: The reaction is exothermic.[2] Monitor internal temperature and control addition rate to maintain gentle reflux.

-

-

Reaction: Stir vigorously at reflux (approx. 75-80°C) for 2–4 hours. Monitor by TLC or HPLC.

-

Workup (The "Sludge" Solution):

-

Cool to room temperature.[3]

-

Neutralize with saturated NaHCO₃ to pH ~8.

-

Filtration: Add Celite® (diatomaceous earth) to the mixture and stir for 10 minutes. Filter through a Celite pad. Wash the pad copiously with Ethyl Acetate (EtOAc) to recover adsorbed product.

-

Separation: Wash the organic filtrate with brine, dry over Na₂SO₄, and concentrate.

-

Validation Check:

-

19F NMR should show a single peak corresponding to the product. The absence of a shift corresponding to the des-fluoro analogue (often shifted by >10 ppm) confirms success.

Protocol B: Chemoselective Hydrogenation (Pt/C)

For high-throughput or GMP environments where metal waste (Fe sludge) is prohibitive.

Principle: Platinum (Pt) has a much higher barrier for oxidative addition into C–F bonds compared to Palladium (Pd).

Materials:

-

Catalyst: 1% or 5% Pt/C (sulfided variants offer higher selectivity).

-

Hydrogen Source: H₂ balloon (1 atm) or reactor (3-5 bar).

Step-by-Step Workflow:

-

Inerting: Purge the reaction vessel with Nitrogen (N₂) for 10 minutes.

-

Loading: Add substrate (10 mmol) and solvent (50 mL). Add Pt/C catalyst (1-3 mol% loading).

-

Safety: Add catalyst as a water slurry to prevent ignition of solvent vapors.

-

-

Hydrogenation: Introduce H₂. Stir effectively to ensure gas-liquid mass transfer.

-

Monitoring: Check consumption of starting material.

-

Caution: Do not "over-cook." Once the nitro group is reduced, prolonged exposure to H₂/Pt can eventually attack the C–F bond. Stop immediately upon conversion.

-

-

Workup: Filter through a 0.45 µm nylon membrane or Celite to remove catalyst. Concentrate filtrate.

Protocol C: Stannous Chloride Reduction (SnCl₂)

For substrates containing other reducible groups (ketones, aldehydes, nitriles).

Principle: SnCl₂ acts as a selective reducing agent that tolerates carbonyls and nitriles, which might be reduced by Fe or Hydrogenation.

Materials:

Step-by-Step Workflow:

-

Dissolution: Dissolve substrate (10 mmol) in Ethanol (50 mL).

-

Addition: Add SnCl₂·2H₂O (50 mmol) in one portion.

-

Reaction: Heat to 70°C. The reaction is usually complete within 1–3 hours.

-

Workup (Emulsion Breaking):

-

Cool to room temperature.[3]

-

Pour mixture into ice water. Neutralize carefully with 1M NaOH or sat. NaHCO₃ to pH 8.

-

Critical Step: Tin salts form a gelatinous precipitate. Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 minutes to complex the tin, allowing for clean phase separation.

-

Extract with EtOAc.

-

Decision Framework

Use the following logic tree to select the appropriate protocol for your specific molecule.

Figure 2: Reagent selection logic based on substrate functionality and process constraints.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of these protocols, you must validate the integrity of the C–F bond post-reduction.

-

19F NMR: This is the primary diagnostic.

-

Shift: The transformation of

(electron-withdrawing) to -

Integration: Ensure the integration of the fluorine peak matches the proton stoichiometry.

-

-

Mass Spectrometry (LC-MS):

-

Look for the

of the fluoroaniline. -

Warning Flag: A peak at

relative to the product suggests defluorination (replacement of F [19] with H [1]).

-

References

-

Selective Hydrogenation of Halogenated Nitroaromatics: Source: S. M. A. H.[3][7] Siddiki et al., Scientific Reports, 2016. Context: Discusses the superiority of Pt catalysts over Pd for preventing dehalogenation.

-

The Béchamp Reduction (Fe/HCl/AcOH): Source:Organic Syntheses, Coll. Vol. 2, p. 447 (1943); Vol. 18, p. 46 (1938). Context: The foundational protocol for iron-mediated reduction, demonstrating high tolerance for sensitive groups.

-

Tin(II) Chloride Specificity: Source: Bellamy, F. D., & Ou, K. Tetrahedron Letters, 1984. Context: "Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium."[6]

-

Hydrodefluorination Mechanisms: Source: Kuehnel, M. F., et al. Angewandte Chemie, 2013. Context: Detailed mechanistic insight into C-F activation and cleavage by metal hydrides.[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 3. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]

- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene - Google Patents [patents.google.com]

- 8. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]

Using 4-(3-Fluoropyrrolidin-1-yl)aniline in PROTAC linker design